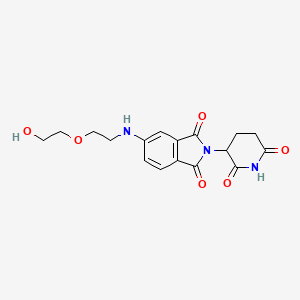
Pomalidomide-5'-PEG2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-PEG2-OH is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to facilitate the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology. Pomalidomide-5’-PEG2-OH contains a Cereblon (CRBN)-recruiting ligand and a PEGylated linker, making it a valuable tool in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-PEG2-OH typically involves the conjugation of pomalidomide with a PEGylated linker. The process begins with the preparation of pomalidomide, which can be synthesized through a multi-step continuous flow synthesis . The key steps include:
- Reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione .
- Reducing the nitro group to an amino group.
- Coupling the resulting compound with a PEGylated linker to form pomalidomide-5’-PEG2-OH.
Industrial Production Methods
Industrial production of pomalidomide-5’-PEG2-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . Continuous flow chemistry is preferred for its efficiency, safety, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5’-PEG2-OH undergoes various chemical reactions, including:
Substitution Reactions: The PEGylated linker can participate in nucleophilic substitution reactions.
Click Chemistry: The azide-functionalized derivatives of pomalidomide-5’-PEG2-OH are commonly used in click chemistry for conjugation with other molecules.
Common Reagents and Conditions
Coupling Agents: Used in the initial synthesis of pomalidomide.
Reducing Agents: Employed to convert nitro groups to amino groups.
Azides and Alkynes: Utilized in click chemistry reactions.
Major Products
The major products formed from these reactions are typically conjugates of pomalidomide-5’-PEG2-OH with various target molecules, enabling the creation of PROTACs and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-PEG2-OH has a wide range of scientific research applications:
Wirkmechanismus
Pomalidomide-5’-PEG2-OH exerts its effects by recruiting Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s PEGylated linker enhances its solubility and cellular permeability, making it an effective tool for targeted protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide with enhanced potency and reduced toxicity.
Pomalidomide: The base compound for pomalidomide-5’-PEG2-OH, used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5’-PEG2-OH stands out due to its PEGylated linker, which improves its pharmacokinetic properties and facilitates its use in PROTAC technology. This makes it a valuable tool for targeted protein degradation, offering advantages over its non-PEGylated counterparts .
Eigenschaften
Molekularformel |
C17H19N3O6 |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O6/c21-6-8-26-7-5-18-10-1-2-11-12(9-10)17(25)20(16(11)24)13-3-4-14(22)19-15(13)23/h1-2,9,13,18,21H,3-8H2,(H,19,22,23) |
InChI-Schlüssel |
MIOLXQDWPZQBHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


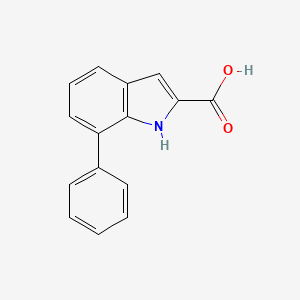
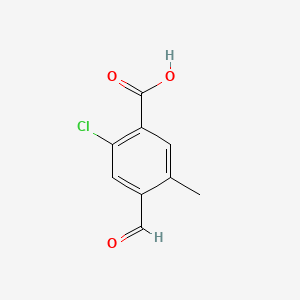
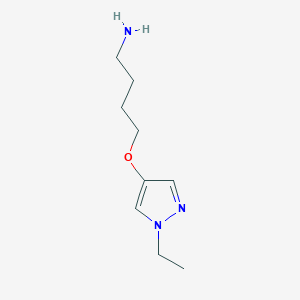
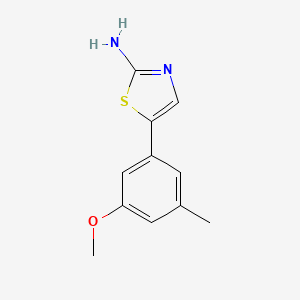

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)
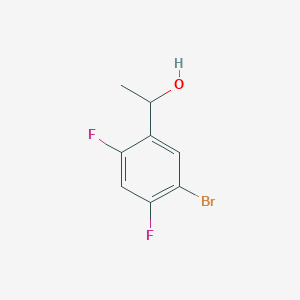
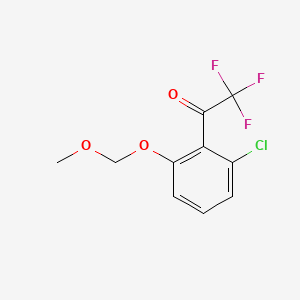
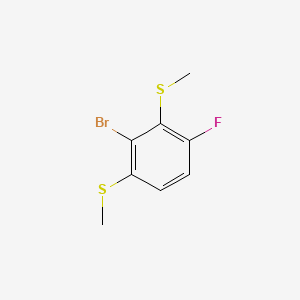
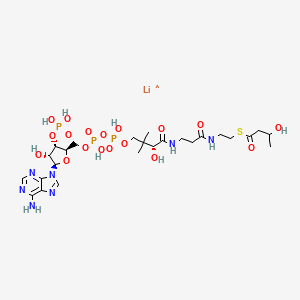
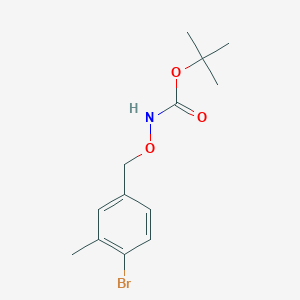
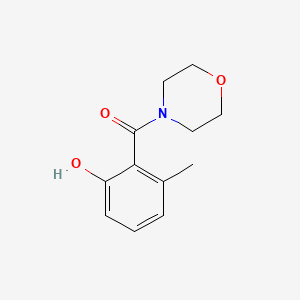
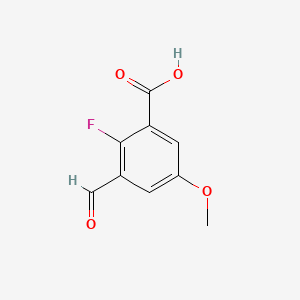
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
